4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole
Overview
Description
4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes an isothiocyanate group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Isothiocyanate Group: The isothiocyanate group is introduced via the reaction of the pyrazole derivative with thiophosgene or other isothiocyanate-generating reagents under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions, expanding its utility in synthesizing complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are employed for reduction reactions.
Major Products:
Thiourea Derivatives: Formed from nucleophilic substitution.
Oxidized or Reduced Pyrazole Derivatives: Depending on the specific reaction conditions.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes due to its reactive isothiocyanate group.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole exerts its effects involves:
Molecular Targets: The isothiocyanate group can react with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function.
Pathways Involved: The compound may interfere with specific biochemical pathways, such as those involving enzyme activity or signal transduction.
Comparison with Similar Compounds
4-Isothiocyanato-3,5-dimethyl-1H-pyrazole: Lacks the benzyl group, making it less bulky and potentially less selective in its reactions.
4-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole: Similar but without the dimethyl groups, which may affect its reactivity and stability.
Uniqueness: 4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-isothiocyanato-3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-10-4-6-13(7-5-10)8-17-12(3)14(15-9-18)11(2)16-17/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFYGDCCYJWADQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)N=C=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159510 | |
Record name | 4-Isothiocyanato-3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004193-56-9 | |
Record name | 4-Isothiocyanato-3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isothiocyanato-3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.